Product packaging for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL(Cat. No.:)

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Cat. No.: B13183857
M. Wt: 157.25 g/mol
InChI Key: KVPXAGVTLGJEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[1-(Aminomethyl)cyclobutyl]butan-2-ol (CAS 1526582-40-0) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol, features a stereogenic center and combines a tertiary alcohol functionality with a primary amine group, making it a valuable scaffold for the synthesis of more complex molecules . Compounds within this structural family, characterized by an aminomethyl group attached to a cycloalkyl ring, have been investigated as key intermediates in pharmaceutical research. Specifically, related structures have been identified in patent literature as part of molecules acting as beta-secretase (BACE) inhibitors . These inhibitors are a significant area of study for their potential in treating neurological conditions such as Alzheimer's disease. The primary amine and alcohol groups provide versatile handles for further chemical modification, allowing researchers to create amides, sulfonamides, or carbamates, and to perform ether or ester formation, facilitating the exploration of structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care. Refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes potential hazards such as skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13183857 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]butan-2-ol

InChI

InChI=1S/C9H19NO/c1-3-8(2,11)9(7-10)5-4-6-9/h11H,3-7,10H2,1-2H3

InChI Key

KVPXAGVTLGJEBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCC1)CN)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 1 Aminomethyl Cyclobutyl Butan 2 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the key functional groups attached to the cyclobutane (B1203170) ring.

Two logical retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the aminomethyl group. This pathway involves the disconnection of the C-C bond between the cyclobutane ring and the aminomethyl group. This leads to a key intermediate, a 1-substituted cyclobutane containing a precursor to the aminomethyl group, such as a nitrile or a protected hydroxymethyl group. The tertiary alcohol can be installed prior to or after the introduction of the aminomethyl precursor.

Pathway B: Disconnection of the tertiary alcohol. This approach involves the disconnection of the C-C bond between the cyclobutane ring and the butan-2-ol moiety. This leads to a 1-(aminomethyl)cyclobutane derivative that can then be reacted with a suitable electrophile to form the tertiary alcohol.

A plausible retrosynthetic route for this compound is outlined below:

Target MoleculeKey IntermediatesStarting Materials
This compound1-(Aminomethyl)cyclobutanecarbonitrile, 1-Cyanocyclobutanecarboxylic acid, Cyclobutanone (B123998)Commercially available reagents

This retrosynthetic analysis highlights the central role of functionalized cyclobutane intermediates in the synthesis of the target molecule. The subsequent sections will delve into specific methodologies for constructing the cyclobutane core and introducing the required functional groups.

Aminomethylation Approaches in Cyclobutyl Systems

The introduction of an aminomethyl group onto a cyclobutane ring is a critical step in the synthesis of this compound. Several aminomethylation strategies can be employed, including direct aminomethylation and the Mannich reaction.

Direct aminomethylation involves the introduction of an aminomethyl group in a single step or through the reduction of a nitrile or amide precursor. One common approach is the reduction of a cyanomethyl group. For instance, a 1-cyanocyclobutane derivative can be reduced using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding aminomethylcyclobutane.

Another strategy involves the direct conversion of a carboxylic acid to an aminomethyl group. This can be achieved through a multi-step sequence involving the conversion of the carboxylic acid to an amide, followed by reduction. The synthesis of aminomethyl cyclobutane carboxylic acid as a conformationally restricted GABA analogue has been reported, showcasing the utility of these intermediates. researchgate.net

Recent advancements have also demonstrated the direct enantioselective conversion of nitriles to N-H2-amines, which could be a valuable tool in the synthesis of chiral analogs of the target molecule. nih.gov

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. numberanalytics.comwikipedia.orgmdpi.comnih.gov This reaction is a powerful tool for the formation of C-C bonds and the introduction of an aminomethyl group. oarjbp.com

In the context of synthesizing this compound, a cyclobutanone derivative can serve as the active hydrogen compound. The reaction of a cyclobutanone with formaldehyde (B43269) and a suitable amine would yield a β-amino cyclobutanone, a versatile intermediate that can be further elaborated to the target molecule. A direct catalytic synthesis of β-acylamino cyclobutanones via a three-component Mannich reaction has been reported, demonstrating the feasibility of this approach. rsc.org

The intramolecular version of the Mannich reaction can also be a powerful strategy for the construction of complex ring systems containing the aminomethylcyclobutane motif.

Cycloaddition Reactions for Cyclobutane Core Formation

The construction of the cyclobutane ring is a fundamental challenge in the synthesis of this compound. Cycloaddition reactions, particularly [2+2] photocycloadditions and formal [3+1] cycloadditions, are powerful methods for the formation of four-membered rings. baranlab.org

The [2+2] photocycloaddition of two olefinic units is a widely used and effective method for the synthesis of cyclobutane rings. acs.orgkib.ac.cnnih.govnih.govresearchgate.netorganic-chemistry.orgnih.gov This reaction can be performed either intermolecularly or intramolecularly and often proceeds with high regio- and stereoselectivity. The resulting cyclobutane products can then be functionalized to introduce the desired aminomethyl and tertiary alcohol groups.

A variety of olefins can be employed in [2+2] photocycloaddition reactions, leading to a diverse range of substituted cyclobutanes. The use of allenoates in [2+2] cycloadditions with terminal alkenes provides a rapid route to 1,3-substituted cyclobutanes. organic-chemistry.org These products contain functional handles that can be further manipulated to install the necessary substituents for the target molecule.

ReactantsCatalyst/ConditionsProductReference
Terminal Alkenes and AllenoatesEtAlCl₂1,3-Substituted Cyclobutanes organic-chemistry.org
Enones and AlkenesVisible Light, Ru(bipy)₃Cl₂Cyclobutane Adducts organic-chemistry.org

A formal [3+1] cycloaddition strategy offers an alternative and efficient route to highly functionalized cyclobutane rings. chemrxiv.orgnih.govresearchgate.net A notable example is the synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives and 1,1-diborylalkanes. nih.govrsc.orgresearchgate.netsemanticscholar.org

This methodology is particularly advantageous as the resulting borylated cyclobutanols contain two versatile functional groups: a hydroxyl group and a boronic ester. The hydroxyl group can be a precursor to the tertiary alcohol in the target molecule, while the boronic ester serves as a synthetic handle for the introduction of the aminomethyl group through various cross-coupling reactions. nih.govrsc.orgresearchgate.netsemanticscholar.orgresearchgate.net

The reaction proceeds with high stereospecificity, allowing for the synthesis of enantioenriched cyclobutanol (B46151) derivatives when chiral starting materials are used. nih.govrsc.orgresearchgate.netsemanticscholar.org

ReactantsProductKey FeaturesReference
Epihalohydrins/Epoxy Alcohols and 1,1-Diborylalkanes3-Borylated CyclobutanolsProvides access to highly substituted cyclobutanols with versatile functional handles. nih.govrsc.orgresearchgate.netsemanticscholar.org

Advanced Analytical Characterization Techniques for 2 1 Aminomethyl Cyclobutyl Butan 2 Ol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental for the unambiguous determination of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aminomethyl protons, the cyclobutyl ring protons, and the protons of the butan-2-ol moiety.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the cyclobutyl ring and the butan-2-ol group.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
0.85 t 3H -CH₂CH
1.15 s 3H -C(OH)CH
1.40-1.60 m 2H -CH ₂CH₃
1.70-2.10 m 6H Cyclobutyl-H
2.55 s 2H -CH ₂NH₂
2.90 br s 2H -NH₂

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
8.5 -CH₂C H₃
18.0 Cyclobutyl-CH₂
28.0 -C(OH)C H₃
32.0 -C H₂CH₃
45.0 Cyclobutyl-C
50.0 -C H₂NH₂

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern can offer valuable clues about the molecule's structure.

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Relative Intensity Possible Fragment
171.16 [M+H]⁺ Molecular Ion
154.16 High [M-NH₃]⁺
114.11 Medium [M-C₄H₉O]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound of interest from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water (containing an acid or base modifier to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method would provide a more accurate assessment of the purity of this compound.

Table 5: Hypothetical HPLC/UPLC Method Parameters for Purity Assessment

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5-95% B over 20 min 5-95% B over 5 min
Flow Rate 1.0 mL/min 0.5 mL/min
Detection UV at 210 nm UV at 210 nm

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. However, at present, there are no publicly available crystallographic studies detailing the solid-state structure of this specific compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For illustrative purposes, a general methodology for X-ray crystallography involves the following steps:

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or by sublimation.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

Structure Refinement: The atomic model is refined against the experimental data to yield a final, accurate molecular structure.

While specific data for this compound is not available, the table below represents a hypothetical data set that would be generated from a successful X-ray crystallographic analysis.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C9H19NO
Formula Weight 157.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.345
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1020.5
Z 4
Calculated Density 1.025 g/cm³

Computational and Theoretical Studies of 2 1 Aminomethyl Cyclobutyl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the electronic landscape, which in turn dictates the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL, DFT calculations can predict a range of important properties.

DFT can be employed to determine the optimized molecular geometry, vibrational frequencies, and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. acs.org

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Below is a hypothetical data table illustrating the kind of electronic properties that could be calculated for this compound using DFT at a specific level of theory (e.g., B3LYP/6-31G*).

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.5eVElectron-donating ability
LUMO Energy1.2eVElectron-accepting ability
HOMO-LUMO Gap7.7eVChemical reactivity and stability
Dipole Moment2.8DebyePolarity and intermolecular interactions
Ionization Potential6.5eVEnergy required to remove an electron
Electron Affinity-1.2eVEnergy released upon gaining an electron

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be used to obtain precise values for its geometric parameters (bond lengths, bond angles, and dihedral angles), dipole moment, and polarizability. These methods are also well-suited for studying reaction mechanisms and transition states, offering a detailed understanding of the energy barriers and pathways for chemical transformations. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for less computationally expensive approaches.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of this compound.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov By analyzing the trajectory of the simulation, it is possible to identify stable and transient conformations, as well as the transitions between them. This is particularly important for understanding the flexibility of the cyclobutane (B1203170) ring and the rotational freedom of the aminomethyl and butan-2-ol substituents. acs.org

MD simulations can also be used to calculate various thermodynamic properties, such as free energies of solvation and binding affinities. For example, by simulating the molecule in a box of water molecules, one can study its hydration shell and the nature of its interactions with the solvent.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or a nucleic acid. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action.

For this compound, docking simulations could be used to predict its binding mode and affinity to a specific protein target. The simulation would involve placing the molecule in the binding site of the protein and calculating the most favorable binding pose based on a scoring function that estimates the binding energy. The results of such simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

The following table illustrates the type of output one might expect from a molecular docking simulation of this compound with a hypothetical protein target.

ParameterValueUnitDescription
Binding Affinity-7.2kcal/molPredicted strength of the interaction
Interacting ResiduesTyr84, Asp120, Phe290-Amino acid residues in the binding site
Hydrogen Bonds2-Number of hydrogen bonds formed
Hydrophobic Interactions5-Number of key hydrophobic contacts

Conformational Analysis of the Cyclobutane Ring and Aminomethyl Substituent

Computational methods, such as DFT and MD simulations, can be used to perform a detailed conformational analysis. acs.orgnih.gov This would involve identifying the low-energy conformations of the molecule by systematically rotating the single bonds and calculating the corresponding energies. The results of this analysis can be visualized using a potential energy surface, which shows the energy of the molecule as a function of its dihedral angles.

The conformational analysis would reveal the preferred orientation of the aminomethyl and butan-2-ol substituents, whether they are in an axial or equatorial-like position relative to the cyclobutane ring. This information is crucial for understanding how the molecule presents its functional groups for interaction with other molecules.

Machine Learning and Artificial Neural Networks in Chemical Property Prediction and Synthesis Design

In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools in chemistry for predicting molecular properties and designing synthetic routes. researchgate.netchemrxiv.orgmit.eduucsb.edu These methods can learn from large datasets of chemical information to make predictions for new, uncharacterized molecules. stanford.edu

For this compound, ML models could be trained to predict a wide range of properties, including its solubility, toxicity, and metabolic stability. researchgate.net These predictions can help to prioritize compounds for experimental testing and to identify potential liabilities early in the drug discovery process.

Furthermore, ANNs can be used to design efficient synthetic routes to this compound. By learning the rules of chemical reactions from a vast database of known transformations, these models can propose novel and optimized synthetic pathways, potentially reducing the time and cost of chemical synthesis.

Molecular Interaction Studies and Mechanistic Insights for 2 1 Aminomethyl Cyclobutyl Butan 2 Ol

Principles of Molecular Recognition and Binding Affinities

The binding affinity is quantitatively expressed by the dissociation constant (Kd), which represents the concentration of ligand required to occupy half of the available receptor sites at equilibrium. A lower Kd value signifies a higher binding affinity. The affinity of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL for its target would be a key determinant of its potency. The free energy change (ΔG) of binding, which is related to both enthalpy (ΔH) and entropy (ΔS), ultimately dictates the stability of the ligand-receptor complex. Enthalpic contributions arise from the formation of favorable interactions, while entropic factors include changes in the conformational freedom of the ligand and receptor, as well as the displacement of water molecules from the binding site.

Illustrative thermodynamic parameters for the binding of a hypothetical ligand series to a target receptor are presented in Table 1.

CompoundKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog A50-10.0-6.0-4.0
Analog B100-9.5-5.0-4.5
Analog C25-10.5-7.0-3.5
This table presents hypothetical data to illustrate the thermodynamic profiles that can be determined through techniques like Isothermal Titration Calorimetry (ITC).

Structure-Activity Relationship (SAR) Methodologies for this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound, SAR studies would focus on how alterations to its distinct structural motifs—the cyclobutane (B1203170) ring, the aminomethyl group, and the butan-2-ol moiety—affect its binding affinity and functional activity.

The cyclobutane ring is a key structural feature of this compound, and it plays a significant role in conferring conformational rigidity to the molecule. nih.govnih.govvilniustech.lt Flexible molecules often pay an entropic penalty upon binding to a receptor, as they lose rotational freedom. nih.gov By pre-organizing the pharmacophoric groups in a bioactive conformation, the cyclobutane scaffold can reduce this entropic loss, potentially leading to enhanced binding affinity. nih.govru.nl

The puckered nature of the cyclobutane ring allows for specific spatial arrangements of the substituents, which can be crucial for optimal interaction with a binding site. nih.govru.nl SAR studies would involve synthesizing analogs with different substitution patterns on the cyclobutane ring to probe the geometric requirements of the receptor.

The aminomethyl group in this compound is expected to be a key pharmacophoric element, likely involved in crucial binding interactions. acs.org At physiological pH, the primary amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This charged group can engage in strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in the receptor's binding pocket. mdpi.comnih.gov

Furthermore, the hydrogens on the ammonium group can act as hydrogen bond donors, forming directional interactions that contribute to both binding affinity and specificity. unina.itresearchgate.net SAR studies would explore the impact of modifying the amine, for instance, through N-alkylation or conversion to other functional groups, to understand its role in molecular recognition. A hypothetical SAR summary for aminomethyl modifications is shown in Table 2.

ModificationInteraction TypePredicted Affinity
Primary Amine (as in parent)Ionic bond, H-bond donorHigh
N-MethylationSteric hindrance, altered H-bondingModerate
N,N-DimethylationLoss of H-bond donor capacityLow
Acetylation (Amide)Neutral, H-bond donor/acceptorModerate to Low
This table provides a hypothetical representation of how modifications to the aminomethyl group might influence binding affinity based on general principles of molecular interactions.

Allosteric Modulation and Orthosteric Binding Site Analysis

In pharmacology, ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. nih.govmdpi.com Orthosteric ligands typically compete directly with the endogenous agonist or antagonist. Allosteric modulators, on the other hand, bind to a different site and can modify the receptor's response to the orthosteric ligand, either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM). nih.govmdpi.com

Determining whether this compound acts at an orthosteric or allosteric site is crucial for understanding its mechanism of action. This can be investigated through radioligand binding assays. If the compound competes with a known orthosteric radioligand for binding in a concentration-dependent manner, it likely binds to the orthosteric site. If it instead modulates the affinity of the orthosteric radioligand without completely displacing it, an allosteric mechanism is suggested.

Investigating Enantioselective Binding Phenomena

The this compound molecule contains a chiral center at the carbon atom of the butan-2-ol moiety. Consequently, it can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. nih.govnih.gov This difference arises because biological receptors are themselves chiral, and thus may interact preferentially with one enantiomer over the other.

The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more optimal fit with the receptor's binding site than the other. Investigating the enantioselective binding of this compound would involve synthesizing and testing the individual enantiomers to determine if one is more potent or has a different pharmacological profile.

Spectroscopic Probes for Real-Time Interaction Monitoring

A variety of spectroscopic techniques can be employed to monitor the binding of this compound to its target in real-time, providing valuable kinetic and thermodynamic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to study protein-ligand interactions at atomic resolution. anu.edu.auspringernature.comresearchgate.net Chemical shift perturbation experiments can identify the amino acid residues in the receptor that are involved in binding the ligand. nih.gov

Fluorescence Spectroscopy : This technique can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. jelsciences.comnih.govspringernature.com Alternatively, fluorescently labeled ligands or receptors can be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor binding events in real-time. nih.govjove.com

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that can measure the kinetics of binding and dissociation (kon and koff rates) between a ligand and a receptor immobilized on a sensor surface. nih.govillinois.edunicoyalife.comnih.gov This allows for the precise determination of the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon ligand-protein binding, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govreactionbiology.comeuropeanpharmaceuticalreview.com

These advanced analytical methods are indispensable for a thorough characterization of the molecular interactions of this compound, providing the mechanistic insights necessary for its further development.

Applications of 2 1 Aminomethyl Cyclobutyl Butan 2 Ol in Chemical and Biological Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

The aminomethylcyclobutane moiety is a valuable building block for the synthesis of more complex molecules. scbt.com The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations. These functional groups can be independently or sequentially modified to introduce new functionalities and build molecular complexity. For instance, the primary amine can undergo reactions such as acylation, alkylation, and sulfonylation, while the tertiary alcohol can be used in etherification or esterification reactions, although the steric hindrance might require specific reaction conditions.

The cyclobutane (B1203170) framework itself is a key feature, providing a rigid scaffold that can be incorporated into larger molecules to control their three-dimensional structure. nih.gov This is particularly important in medicinal chemistry, where the conformation of a molecule is often critical for its biological activity. The synthesis of complex molecules using cyclobutane building blocks can lead to novel structures with unique properties. nih.gov

Table 1: Potential Synthetic Transformations of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Functional GroupReaction TypePotential Products
Primary AmineAcylationAmides
AlkylationSecondary or Tertiary Amines
Reductive AminationSubstituted Amines
Tertiary AlcoholO-AlkylationEthers
EsterificationEsters

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The development of effective chemical probes requires molecules with high potency and selectivity for their biological targets. The conformationally restricted nature of the cyclobutane ring in this compound makes it an attractive scaffold for the design of such probes. nih.gov By incorporating this rigid motif, medicinal chemists can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and selectivity.

The primary amine of this compound can be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels. This allows for the visualization, isolation, and identification of the biological targets of the probe. The tertiary alcohol could also be modified, although its reactivity is lower. The specific substitution pattern on the cyclobutane ring can be varied to optimize binding to a target of interest.

Contributions to Fragment-Based Lead Discovery Methodologies

Fragment-based lead discovery (FBLD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. drugdiscoverychemistry.com These fragments are then optimized and combined to generate more potent lead compounds. The relatively small size and structural rigidity of cyclobutane-containing molecules make them excellent candidates for fragment libraries.

This compound itself, or derivatives thereof, could serve as a fragment for screening against a variety of protein targets. The cyclobutane core can provide a well-defined vector for the attached functional groups to interact with a binding site. The information gained from how these fragments bind can guide the design of larger, more potent molecules.

Utilization in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. The primary amine of this compound provides a convenient handle for bioconjugation. This amine can be reacted with various electrophilic groups on proteins, such as activated esters or isothiocyanates, to form stable covalent bonds.

Design of Conformationally Restricted Ligands

The principle of conformational restriction is a powerful strategy in drug design to improve the affinity and selectivity of a ligand for its target. nih.gov By reducing the number of accessible conformations, the entropic cost of binding is minimized. The cyclobutane ring in this compound serves as a rigid scaffold that locks the relative positions of the aminomethyl and butan-2-ol substituents. nih.govnih.gov

This conformational constraint can be exploited to design ligands that selectively bind to a specific conformation of a receptor or enzyme. nih.gov For example, by mimicking the bioactive conformation of a natural ligand, it is possible to create more potent and selective agonists or antagonists. The specific substitution pattern and stereochemistry of the cyclobutane ring can be fine-tuned to achieve the desired biological activity. nih.gov

Future Research Directions for 2 1 Aminomethyl Cyclobutyl Butan 2 Ol

Innovations in Synthesis and Scalability

While specific synthetic routes for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL are not extensively documented in current literature, future research will likely focus on developing efficient and scalable stereocontrolled synthesis methods. Drawing inspiration from the synthesis of other cyclobutane (B1203170) derivatives, several innovative approaches could be explored. calstate.edu

One promising avenue involves tandem reactions, such as an amidation/Michael addition protocol, which has been successfully used for other cyclobutane β-amino acids. chemistryviews.org Another approach could be the use of [2+2] cycloaddition reactions to construct the core cyclobutane ring with desired stereochemistry. chemistryviews.orgepfl.ch For scalability, continuous flow reactors could be employed to improve reaction efficiency, yield, and purity. evitachem.com

Future synthetic strategies will likely aim to overcome challenges associated with the steric strain of the cyclobutane ring, which can complicate traditional synthetic routes and may require careful control of reaction conditions to prevent ring-opening side reactions. vulcanchem.com

Table 1: Potential Synthetic Approaches for this compound and its Derivatives

Synthetic StrategyKey FeaturesPotential Advantages
Tandem Amidation/Michael AdditionCombines multiple bond-forming steps in a single operation.Increased efficiency and atom economy. chemistryviews.org
[2+2] CycloadditionForms the cyclobutane ring from two alkene components.Good control over stereochemistry. chemistryviews.orgepfl.ch
C-H Arylation using Transient Directing GroupsFunctionalizes the cyclobutane ring in a single step.High regioselectivity and efficiency. calstate.edu
Continuous Flow SynthesisReactions are performed in a continuously flowing stream.Improved scalability, safety, and control over reaction parameters. evitachem.com

Advanced Computational Design and Optimization

Computer-aided drug design (CADD) presents a powerful tool for exploring the potential of this compound and its derivatives as therapeutic agents. nih.govsysrevpharm.org Future computational studies will be crucial in accelerating the hit-to-lead and lead optimization processes. mdpi.com

Structure-based drug design (SBDD) can be utilized if the three-dimensional structure of a biological target is known. This approach allows for the docking of this compound into the active site of a target protein to predict binding affinity and mode of interaction. coventry.ac.uk In the absence of a known target structure, ligand-based drug design (LBDD) can be employed, using the structure of known active molecules to design new candidates. coventry.ac.uk

Computational methods can also be used to predict the pharmacokinetic and pharmacodynamic properties of derivatives, guiding the synthesis of compounds with improved drug-like characteristics. mdpi.com

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. eurekaselect.com While there is no specific information on the integration of this compound with HTS platforms, its cyclobutane scaffold is of interest in the development of screening libraries. nih.govresearchgate.net

Future research could involve the synthesis of a library of derivatives of this compound for screening against a variety of biological targets. The development of robust and miniaturized assays will be essential for efficient screening. nih.gov HTS can help identify initial hits that can then be further optimized using computational and medicinal chemistry approaches. nih.gov The unique three-dimensional structure of the cyclobutane ring makes this class of compounds an attractive addition to screening collections aimed at exploring novel chemical space. exlibrisgroup.com

Table 2: High-Throughput Screening Considerations for this compound Derivatives

HTS AspectKey ConsiderationRationale
Library DesignDiverse substitution patterns on the butanol side chain and amine.To explore a wide range of structure-activity relationships.
Assay DevelopmentMiniaturized and automated assays for specific biological targets.To enable rapid and cost-effective screening of the compound library.
Hit ValidationConfirmation of activity through secondary assays and dose-response curves.To eliminate false positives and confirm the potency of initial hits.
Data AnalysisUse of cheminformatics to analyze screening data and identify trends.To guide the next round of compound design and optimization.

Exploration of Novel Chemical Reactivity and Transformations

The strained nature of the cyclobutane ring in this compound imparts it with unique chemical reactivity that can be exploited for further chemical transformations. vulcanchem.com Future research is expected to delve into ring-opening reactions, which can provide access to structurally complex acyclic molecules. epfl.ch

Furthermore, the primary amine and tertiary alcohol functional groups offer versatile handles for a variety of chemical modifications. The amine can be acylated, alkylated, or used in the formation of amides and sulfonamides, while the alcohol can be esterified or etherified. These transformations would allow for the creation of a diverse library of analogs with potentially different biological activities and physicochemical properties. The development of novel catalytic methods for the selective functionalization of the cyclobutane ring itself would also be a significant area of future investigation.

Cross-Disciplinary Research Opportunities in Material Science and Catalysis

Beyond its potential in medicinal chemistry, the structural features of this compound suggest opportunities for cross-disciplinary research in material science and catalysis. Cyclobutane derivatives have found applications in the development of stress-responsive polymers and in supramolecular chemistry. lifechemicals.com

The aminomethyl and hydroxyl groups could serve as reactive sites for polymerization or for grafting onto surfaces to modify material properties. The bifunctional nature of the molecule could also be exploited in the design of novel ligands for catalysis, where the cyclobutane scaffold could enforce a specific geometry on a metal center. Future research in this area would involve collaboration between organic chemists, polymer scientists, and materials engineers to explore the full potential of this and related aminocyclobutane scaffolds in the creation of new functional materials and catalytic systems. lifechemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.